

G-5758: An In-Depth Technical Guide to IRE1 α Endonuclease Inhibition

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Compound of Interest

Compound Name: G-5758

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the Inositol-requiring enzyme 1 α (IRE1 α) signaling pathway and the mechanism of its inhibition by **G-5758**, a potent and selective small molecule inhibitor. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of **G-5758**'s function and its application in research and drug development.

The IRE1 α Signaling Pathway: A Central Mediator of the Unfolded Protein Response

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).

Inositol-requiring enzyme 1 α (IRE1 α) is the most evolutionarily conserved sensor and transducer of the UPR.^{[1][2]} It is a transmembrane protein residing in the ER membrane, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain within its cytoplasmic portion.^[3] Under normal conditions, IRE1 α is kept in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein).

Upon the accumulation of unfolded proteins, BiP dissociates from IRE1 α to assist in protein folding. This dissociation allows IRE1 α to dimerize and oligomerize, leading to the trans-autophosphorylation of its kinase domain.[4] This phosphorylation event activates the C-terminal RNase domain, which then initiates downstream signaling cascades that ultimately determine cell fate—either adaptation and survival or apoptosis.[4][5]

The Canonical IRE1 α -XBP1 Axis (Pro-Survival)

The most well-characterized function of the activated IRE1 α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[5][6] IRE1 α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u).[7] The resulting exons are joined by an RNA ligase, RtcB, producing the mature, spliced form of XBP1 mRNA (XBP1s).[5] This splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, XBP1s.[6]

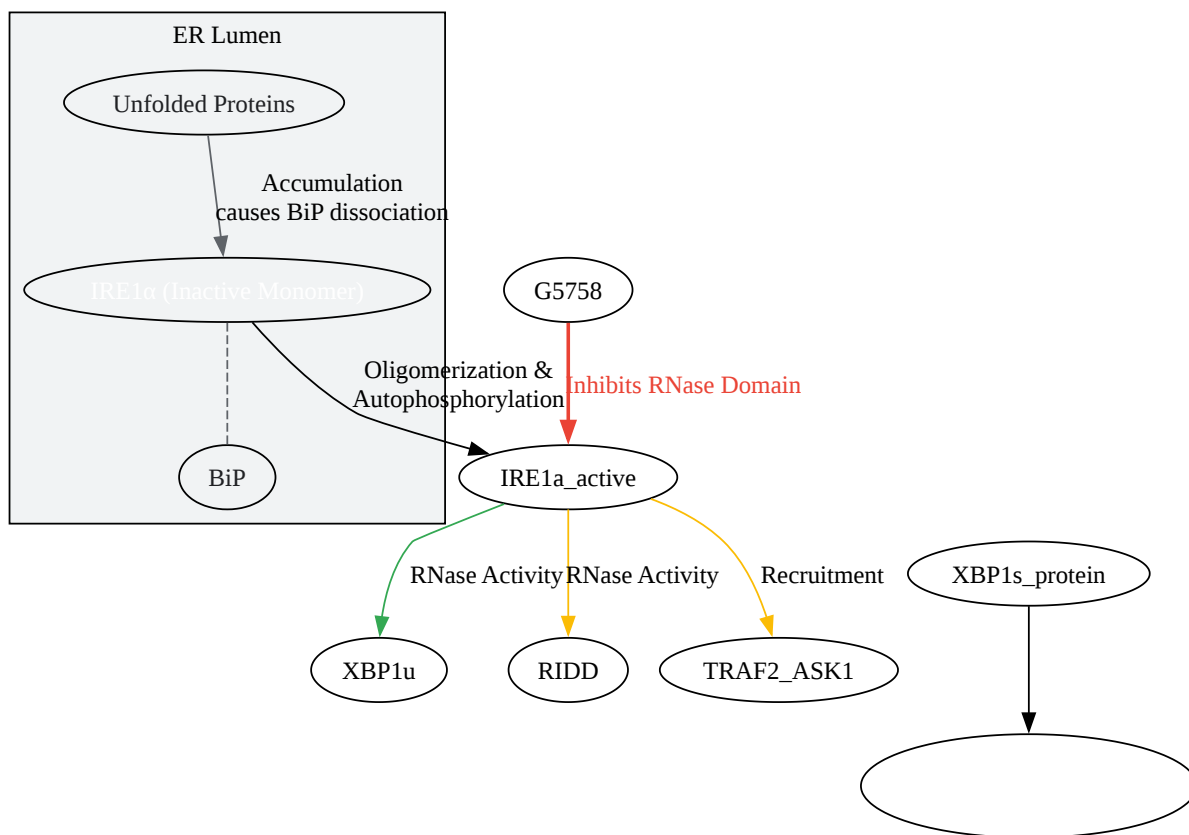
XBP1s translocates to the nucleus, where it upregulates the expression of genes involved in restoring ER homeostasis. These include genes for ER chaperones, components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid synthesis to expand the ER membrane. This adaptive response aims to alleviate ER stress and promote cell survival.[6]

Non-Canonical IRE1 α Signaling (Pro-Apoptotic / Pro-Inflammatory)

Under conditions of prolonged or severe ER stress, IRE1 α signaling can switch from a pro-survival to a pro-apoptotic and pro-inflammatory output.

- **Regulated IRE1-Dependent Decay (RIDD):** The activated IRE1 α RNase can cleave and degrade other mRNAs and microRNAs that are localized to the ER membrane.[5][8] This process, known as RIDD, can reduce the protein load on the ER but can also degrade transcripts essential for cell survival, thereby contributing to apoptosis.[2][8]
- **JNK Pathway Activation:** The cytoplasmic domain of IRE1 α can recruit the adaptor protein TNF receptor-associated factor 2 (TRAF2).[1][2] This forms a signaling complex with Apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[4][5] Sustained JNK activation is a potent trigger for apoptosis.[1]

- Inflammatory Signaling: The IRE1 α -TRAF2 axis can also lead to the activation of NF- κ B, a key transcription factor in the inflammatory response, linking ER stress to inflammation.[1]



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G-5758: A Potent, Selective, and Orally Available IRE1 α Inhibitor

G-5758 is a small molecule developed as a potent and selective inhibitor of the IRE1 α endonuclease.^{[9][10]} It was identified through efforts to improve the physicochemical properties of earlier compounds, resulting in a molecule with a favorable in vitro safety profile and good oral bioavailability.^[10] **G-5758** serves as a critical in vivo tool compound for evaluating the therapeutic potential of targeting IRE1 α , particularly in diseases like multiple myeloma, where cancer cells are highly dependent on the pro-survival IRE1 α -XBP1s pathway.^{[10][11][12]}

The primary mechanism of action of **G-5758** is the direct inhibition of the IRE1 α RNase domain, which effectively blocks the unconventional splicing of XBP1 mRNA and subsequent downstream signaling.^[9]

Quantitative Data for G-5758

The following table summarizes the key in vitro and in vivo potency and pharmacokinetic parameters of **G-5758**.

Parameter	Value	Assay / Method	Reference
In Vitro Potency			
IRE1 α Binding IC ₅₀	0.27 nM	HTRF Binding Assay	[9]
IRE1 α RNase Inhibition IC ₅₀	4.3 nM	In Vitro RNase Assay	[9]
Cellular XBP1s Inhibition IC ₅₀	38 nM	XBP1s Luciferase Reporter Assay	[9][13]
Selectivity			
Kinase Selectivity	>100-fold	Panel of 219 Kinases	[9]
HIPK4 Selectivity	>83-fold	-	[9]
In Vivo Pharmacokinetics (Rats)			
Dose	500 mg/kg (oral, BID)	Tolerability Study	[13]
C _{max}	104,000 ng/mL	Pharmacokinetic Analysis	[13]
AUC	909,000 h·ng/mL	Pharmacokinetic Analysis	[13]
In Vivo Pharmacodynamics (Mice)			
Model	KMS-11 Xenograft	PD Study	[13]
Effect	Suppressed XBP1s levels for 12 hours	Measurement of XBP1s	[10][13]

Key Experimental Protocols

This section details the methodologies used to characterize the activity of IRE1 α inhibitors like **G-5758**.

In Vitro IRE1 α Endonuclease Activity Assay

This assay directly measures the ability of a compound to inhibit the RNase activity of purified IRE1 α protein.

Principle: Recombinant IRE1 α protein is incubated with a synthetic RNA substrate that mimics the XBP1u mRNA splice junction. Cleavage of the substrate by IRE1 α is detected, often via fluorescence.

Methodology:

- **Protein Expression:** The cytoplasmic domain of human IRE1 α (containing both kinase and RNase domains) is expressed and purified, typically from a baculovirus system.^[14]
- **Substrate:** A short RNA oligonucleotide corresponding to the XBP1 splice junction is synthesized and labeled, often with a fluorophore and a quencher (FRET probe). In its intact state, the quencher suppresses the fluorophore's signal.
- **Reaction:** Purified IRE1 α is pre-incubated with varying concentrations of **G-5758** (or vehicle control) in an appropriate reaction buffer.
- **Initiation:** The FRET-labeled RNA substrate is added to the reaction mixture to initiate the cleavage reaction.
- **Detection:** The reaction is monitored in real-time using a plate reader. Cleavage of the substrate by IRE1 α separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.
- **Analysis:** The rate of fluorescence increase is calculated. IC₅₀ values are determined by plotting the percent inhibition of RNase activity against the logarithm of the inhibitor concentration.

Cellular XBP1 Splicing Assay (RT-PCR)

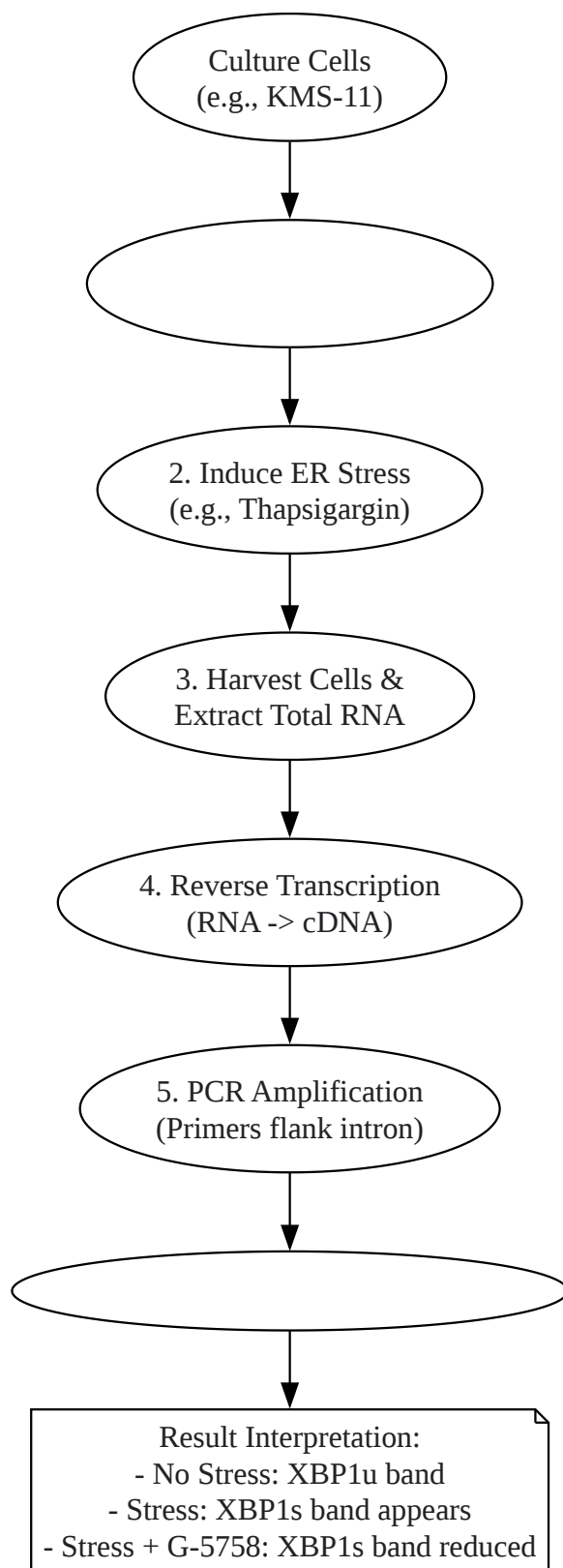
This assay assesses the inhibitor's efficacy in blocking IRE1 α -mediated XBP1 splicing within a cellular context.

Principle: Cells are treated with an ER stress-inducing agent to activate IRE1 α . The ability of **G-5758** to prevent the splicing of XBP1 mRNA is measured by reverse transcription PCR (RT-PCR).

Methodology:

- **Cell Culture and Treatment:** A relevant cell line (e.g., RPMI 8226, KMS-11 multiple myeloma cells) is cultured. Cells are pre-treated with various concentrations of **G-5758** for a specified time (e.g., 1-2 hours).
- **ER Stress Induction:** Cells are then treated with an ER stress inducer, such as tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps), for several hours to activate the UPR.[\[15\]](#)
- **RNA Extraction:** Total RNA is isolated from the cells using a standard method, such as TRIzol reagent.[\[16\]](#)
- **Reverse Transcription (RT):** The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.[\[16\]](#)
- **PCR Amplification:** The cDNA is used as a template for PCR with primers that flank the 26-nucleotide intron of XBP1.[\[16\]](#)[\[17\]](#)
 - Forward Primer Example: 5'-AAACAGAGTAGCAGCGCAGACTGC-3'[\[16\]](#)
 - Reverse Primer Example: 5'-GGATCTCTAAGACTAGAGGCTTGGTG-3'[\[16\]](#)
- **Analysis:** The PCR products are resolved by agarose gel electrophoresis. Three bands may be visible:
 - Unspliced XBP1 (XBP1u): The larger fragment.
 - Spliced XBP1 (XBP1s): The smaller fragment (26 bp difference).[\[7\]](#)
 - A hybrid band (heteroduplex of XBP1u and XBP1s strands).
- **(Optional) Restriction Digest:** To improve resolution, the PCR product can be digested with the PstI restriction enzyme, which specifically cuts a site within the 26-nucleotide intron of

the XBP1u amplicon, leaving the XBP1s amplicon intact.[7][16] This results in two smaller fragments for XBP1u and one larger fragment for XBP1s, making quantification clearer.



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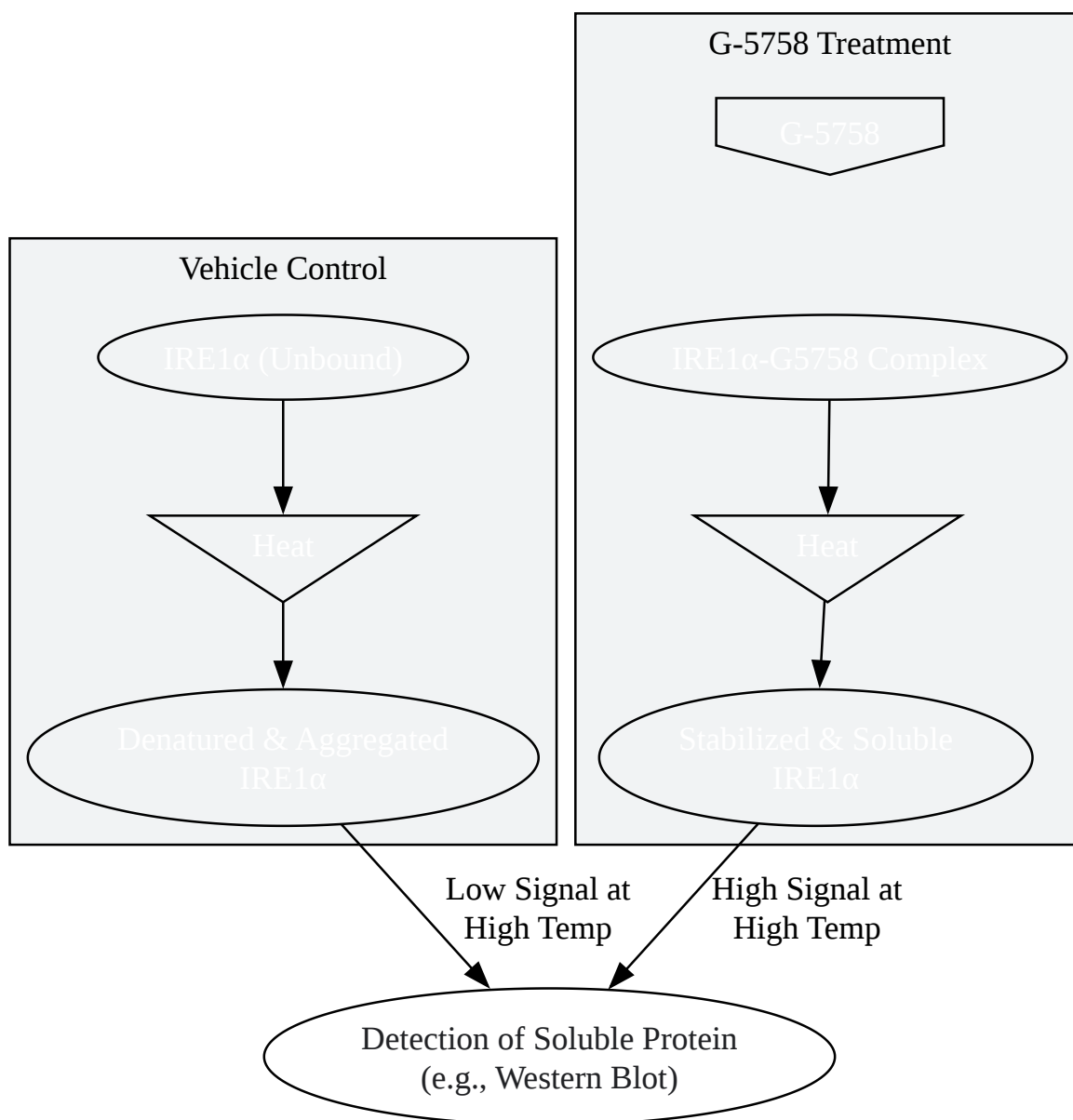
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a drug with its protein target in a cellular environment.

Principle: The binding of a ligand (like **G-5758**) to its target protein (IRE1 α) generally increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates to various temperatures and quantifying the amount of protein that remains soluble (i.e., not denatured and aggregated).^{[18][19][20]}

Methodology:

- **Cell Treatment:** Intact cells are treated with a high concentration of **G-5758** or a vehicle control for a defined period.
- **Heating:** The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
- **Lysis and Fractionation:** Cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated/aggregated proteins by centrifugation.
- **Detection:** The amount of soluble IRE1 α in the supernatant of each sample is quantified. This is typically done by Western blotting using an antibody specific for IRE1 α .
- **Analysis:** A "melting curve" is generated by plotting the amount of soluble IRE1 α against the temperature for both the drug-treated and vehicle-treated samples. A shift in the curve to the right (i.e., a higher melting temperature) in the drug-treated sample indicates that the drug has bound to and stabilized IRE1 α , confirming target engagement.



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Conclusion and Therapeutic Implications

G-5758 is a highly potent, selective, and orally bioavailable inhibitor of the IRE1α endonuclease. Its well-characterized mechanism of action and favorable drug-like properties make it an invaluable tool for preclinical research into the roles of the IRE1α-XBP1s pathway. [10][21] The robust in vivo data, demonstrating that **G-5758** can achieve pharmacodynamic

effects comparable to genetic knockdown of IRE1 α in a multiple myeloma model, underscores its utility.[10][11]

The dependence of certain cancers, particularly multiple myeloma, on a constitutively active UPR for survival highlights the therapeutic potential of IRE1 α inhibition.[12][22] By blocking the pro-survival XBP1s output, inhibitors like **G-5758** can induce apoptosis in malignant cells that are under chronic ER stress. The development and characterization of such specific inhibitors are crucial steps toward validating IRE1 α as a viable clinical target and advancing new therapies for these challenging diseases.

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